Cas no 1807029-67-9 (4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine)

4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine
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- Inchi: 1S/C8H5ClF2N2O/c1-14-7-5(9)4(2-12)3-13-6(7)8(10)11/h3,8H,1H3
- InChI Key: UEBWRBBAMNCPPX-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=CN=C(C(F)F)C=1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 243
- Topological Polar Surface Area: 45.9
- XLogP3: 1.8
4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029054989-250mg |
4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine |
1807029-67-9 | 97% | 250mg |
$979.20 | 2022-03-31 | |
Alichem | A029054989-1g |
4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine |
1807029-67-9 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
Alichem | A029054989-500mg |
4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine |
1807029-67-9 | 97% | 500mg |
$1,662.60 | 2022-03-31 |
4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine Related Literature
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine
4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine: A Comprehensive Overview
The compound 4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine (CAS No. 1807029-67-9) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of pyridines, which are aromatic six-membered rings with one nitrogen atom. The presence of multiple functional groups, including a chlorine atom, a cyano group, a difluoromethyl group, and a methoxy group, makes this molecule highly versatile and valuable in various chemical and pharmaceutical applications.
The synthesis of 4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine involves advanced organic chemistry techniques, often requiring multi-step reactions. The starting material is typically a pyridine derivative, which undergoes substitution, addition, or elimination reactions to introduce the desired functional groups. The introduction of the cyano group and the difluoromethyl group is particularly challenging due to their reactivity and the need for precise control over reaction conditions. Recent advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly.
The molecular structure of 4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine is characterized by its aromatic stability and the electronic effects of its substituents. The chlorine atom at position 4 contributes to the molecule's electron-withdrawing properties, while the cyano group at position 5 enhances its ability to participate in hydrogen bonding. The difluoromethyl group at position 2 introduces fluorine atoms, which are known for their unique electronic properties and ability to modulate molecular interactions. The methoxy group at position 3 adds an electron-donating effect, balancing the overall electronic environment of the molecule.
Recent studies have highlighted the potential of 4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine in drug discovery and development. Its unique combination of functional groups makes it an ideal candidate for targeting specific biological pathways. For instance, researchers have explored its role as a potential inhibitor of enzymes involved in cancer cell proliferation. The compound's ability to interact with biomolecules through hydrogen bonding, π-π stacking, and van der Waals forces has been extensively studied using computational chemistry tools such as molecular docking and dynamics simulations.
In addition to its pharmaceutical applications, 4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine has shown promise in materials science. Its aromatic stability and functional group diversity make it a suitable candidate for designing advanced materials such as organic semiconductors and sensors. Recent experiments have demonstrated its potential as a building block for constructing two-dimensional materials with tailored electronic properties.
The environmental impact of synthesizing and using 4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine has also been a topic of interest among researchers. Efforts are being made to develop sustainable synthesis routes that minimize waste generation and energy consumption. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
In conclusion, 4-Chloro-5-cyano-2-(difluoromethyl)-3-methoxypyridine (CAS No. 1807029-67-9) is a multifaceted compound with immense potential in various fields. Its complex molecular structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a key player in modern chemical research. As ongoing studies continue to uncover its full range of applications, this compound is poised to make significant contributions to both scientific innovation and industrial development.
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